molecular formula C17H19F2N5O B2871719 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 2034231-32-6

1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2871719
CAS RN: 2034231-32-6
M. Wt: 347.37
InChI Key: BTJBCGUYWTWZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is commonly referred to as FP-UMP, and it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme that plays a crucial role in the biosynthesis of pyrimidine, a nucleotide base that is required for DNA and RNA synthesis.

Scientific Research Applications

Antitumor Activity

  • A study by Shao et al. (2014) investigated the antiproliferative activities of compounds similar to 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea, specifically 4-anilino-6-phenylpyrimidines containing urea moiety. These compounds demonstrated effective antitumor activity against various human cancer cell lines, indicating potential applications in cancer treatment (Shao et al., 2014).

Central Nervous System Agents

  • Rasmussen et al. (1978) explored N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally related to the queried compound. These agents demonstrated anxiolytic activity, suggesting potential applications in treating anxiety and related central nervous system disorders (Rasmussen et al., 1978).

Antidepressant Properties

  • The study by Matzen et al. (2000) on unsymmetrical ureas with 5-HT reuptake inhibitory and 5-HT(1B/1D) antagonistic activities indicated that compounds structurally related to the queried chemical could be potential candidates for antidepressants. These findings point to the possible use in enhancing serotonergic neurotransmission (Matzen et al., 2000).

Inhibition of Soluble Epoxide Hydrolase

  • Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety, which are structurally analogous to the queried compound. These inhibitors of soluble epoxide hydrolase (sEH) showed potential in reducing inflammatory pain, indicating their therapeutic potential in pain management (Rose et al., 2010).

Selective Serotonin Receptor Antagonism

  • The research by Perregaard et al. (1992) on 1-phenyl-3-(4-piperidinyl)-1H-indoles, which share structural similarities with the queried compound, demonstrated selective antagonism for serotonin 5-HT2 receptors. This suggests potential applications in psychiatric disorders involving serotonin dysregulation (Perregaard et al., 1992).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c18-13-1-3-15(4-2-13)23-17(25)22-9-12-5-7-24(8-6-12)16-20-10-14(19)11-21-16/h1-4,10-12H,5-9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJBCGUYWTWZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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